5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride typically involves the reaction of phenylamine derivatives with phenazinium chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenazinium derivatives with additional oxygen functionalities.
Reduction: Formation of reduced phenazinium compounds.
Substitution: Formation of substituted phenazinium derivatives.
Scientific Research Applications
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Phenazinium chloride
- 2,3,7,8-Tetraanilino-5-phenylphenazine
- Phenylamino derivatives
Uniqueness
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride stands out due to its unique structural configuration, which allows for specific interactions with biological molecules.
Biological Activity
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride (CAS Number: 4935-82-4) is a synthetic phenazinium compound with notable biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its interactions with biological membranes.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a phenazinium core. The molecular formula is C42H33ClN6, and it has a molecular weight of approximately 688.18 g/mol. The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
The anticancer potential of phenazinium derivatives has been explored in various studies. For example, compounds similar to this compound have been tested against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These studies often employ assays to determine cell viability and apoptosis induction.
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
HeLa | Data not available | Induction of apoptosis observed |
A549 | Data not available | Significant reduction in cell viability |
Interaction with Biological Membranes
The interaction of phenazinium compounds with biological membranes is crucial for understanding their mechanism of action. Spectroscopic studies have shown that these compounds can form complexes with lipid membranes, affecting their permeability and potentially leading to cell death in microbial and cancer cells.
Research involving similar compounds indicates that they interact more strongly with reverse micelles compared to liposomes, suggesting a higher efficacy in disrupting cellular membranes under specific conditions .
Case Studies
- Study on Antimicrobial Properties : A study investigating the antimicrobial activity of various phenazinium derivatives reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although direct data on this compound was not available, the findings support the potential of this class of compounds in antimicrobial applications .
- Anticancer Research : In vitro studies on related phenazinium compounds demonstrated their ability to induce apoptosis in cancer cell lines. These studies utilized flow cytometry and caspase activity assays to confirm the apoptotic pathways activated by these compounds .
Properties
CAS No. |
4935-82-4 |
---|---|
Molecular Formula |
C42H33ClN6 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
2-N,3-N,7-N,8-N,5-pentakis-phenylphenazin-5-ium-2,3,7,8-tetramine;chloride |
InChI |
InChI=1S/C42H32N6.ClH/c1-6-16-30(17-7-1)43-35-26-39-41(28-37(35)45-32-20-10-3-11-21-32)48(34-24-14-5-15-25-34)42-29-38(46-33-22-12-4-13-23-33)36(27-40(42)47-39)44-31-18-8-2-9-19-31;/h1-29H,(H3,43,44,45,46,47);1H |
InChI Key |
PFMDTQAXUAHESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=NC4=CC(=C(C=C4[N+](=C3C=C2NC5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=C7)NC8=CC=CC=C8.[Cl-] |
Origin of Product |
United States |
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